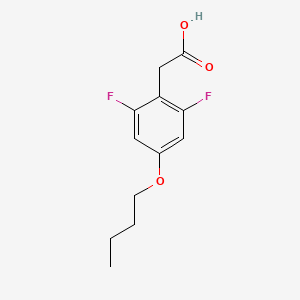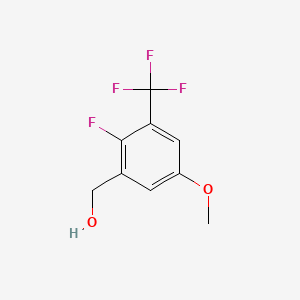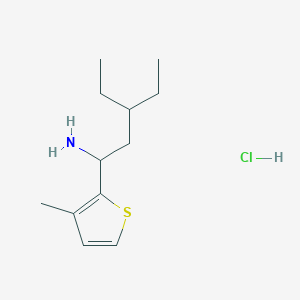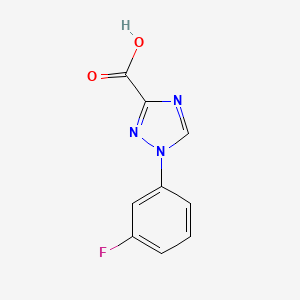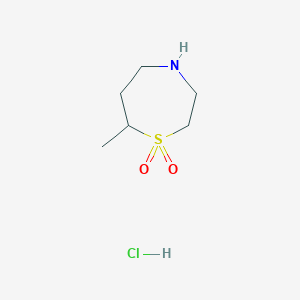
7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride
Übersicht
Beschreibung
7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride (7-MeTzHCl) is a synthetic compound that has been used in scientific research for a variety of applications. It is a member of the thiazepane family and is a close analogue of the naturally occurring compound 7-methyl-1lambda6,4-thiazepane-1,1-dione (7-MeTz). 7-MeTzHCl has a wide range of applications in the field of biochemistry, including as a tool for studying the effects of certain drugs, as a probe for studying enzyme-catalyzed reactions, and as a drug-targeting agent.
Wissenschaftliche Forschungsanwendungen
7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride has a wide range of applications in scientific research. It has been used as a tool for studying the effects of certain drugs, as a probe for studying enzyme-catalyzed reactions, and as a drug-targeting agent. It has also been used for studying the biochemical and physiological effects of certain drugs, such as the effects of certain opioid receptor agonists and antagonists.
Wirkmechanismus
7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It has been found to inhibit the activity of certain cytochrome P450 enzymes, such as CYP3A4, CYP2D6, and CYP2C19. This inhibition can lead to an increase in the bioavailability of certain drugs, as well as an increase in the effects of certain drugs.
Biochemische Und Physiologische Effekte
7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain cytochrome P450 enzymes, such as CYP3A4, CYP2D6, and CYP2C19. This inhibition can lead to an increase in the bioavailability of certain drugs, as well as an increase in the effects of certain drugs. In addition, 7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride has been found to have neuroprotective, anti-inflammatory, and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. In addition, it is relatively non-toxic and has a wide range of biochemical and physiological effects. However, it can be difficult to accurately measure the concentration of 7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride in aqueous solutions, as the compound is highly soluble in water.
Zukünftige Richtungen
There are a number of potential future directions for the use of 7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride in scientific research. One potential application is in the development of new drugs and drug delivery systems. 7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride could be used as a drug-targeting agent, as it has been found to have a wide range of biochemical and physiological effects. In addition, 7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride could be used to study the effects of certain drugs on the brain, as it has been found to have neuroprotective and anti-inflammatory effects. Finally, 7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride could be used to study the effects of certain drugs on cancer cells, as it has been found to have anti-cancer effects.
Eigenschaften
IUPAC Name |
7-methyl-1,4-thiazepane 1,1-dioxide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-6-2-3-7-4-5-10(6,8)9;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWKJGSBRPVFMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCCS1(=O)=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



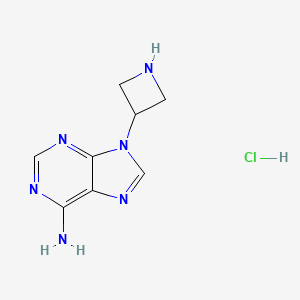
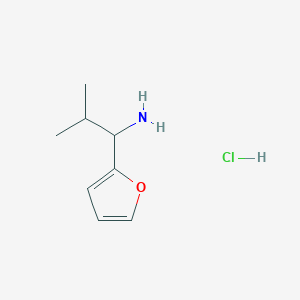

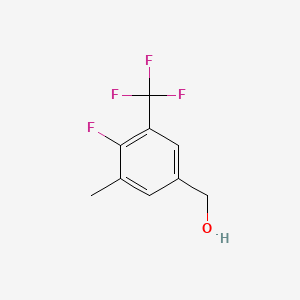
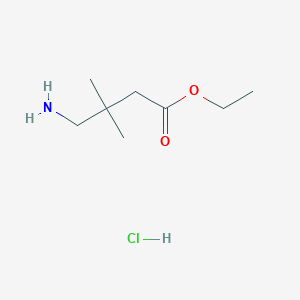
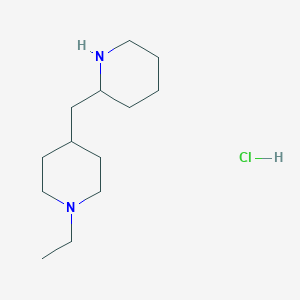
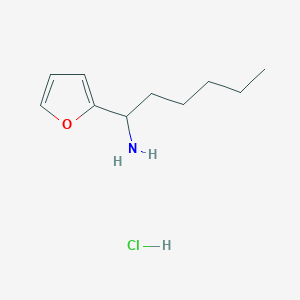
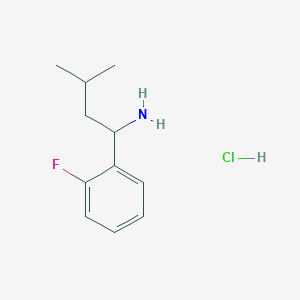
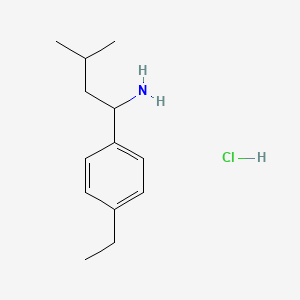
![(8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride](/img/structure/B1446885.png)
